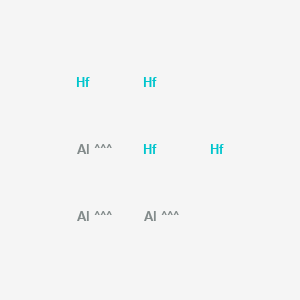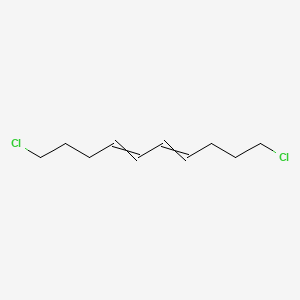
1,10-Dichlorodeca-4,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dichlorodeca-4,6-diene is a conjugated diene compound characterized by the presence of two chlorine atoms at the 1 and 10 positions of a deca-4,6-diene backbone. Conjugated dienes are compounds with alternating double and single bonds, which confer unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,10-Dichlorodeca-4,6-diene can be synthesized through various methods, including:
Dehydrohalogenation of Dihalides: This method involves the elimination of hydrogen halides from dihalogenated alkanes under basic conditions.
Dehydration of Alcohols: Alcohols can be dehydrated using strong acids to form alkenes, which can then be halogenated to introduce chlorine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Dichlorodeca-4,6-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Formation of epoxides or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of various substituted alkenes
Wissenschaftliche Forschungsanwendungen
1,10-Dichlorodeca-4,6-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,10-Dichlorodeca-4,6-diene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The presence of chlorine atoms can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring conjugated diene with a similar structure but different substitution pattern.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1,10-Dichlorodeca-4,6-diene is unique due to the specific positioning of chlorine atoms, which can significantly alter its chemical properties and reactivity compared to other dienes. The presence of chlorine atoms can enhance the compound’s electrophilicity and influence its participation in various chemical reactions.
Eigenschaften
CAS-Nummer |
57404-73-6 |
|---|---|
Molekularformel |
C10H16Cl2 |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
1,10-dichlorodeca-4,6-diene |
InChI |
InChI=1S/C10H16Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-4H,5-10H2 |
InChI-Schlüssel |
FOZQIFDTJACRAS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CC=CCCCCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
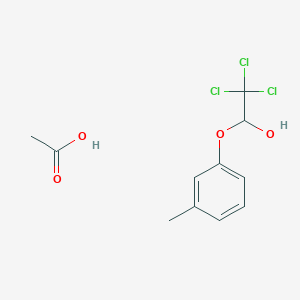

![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
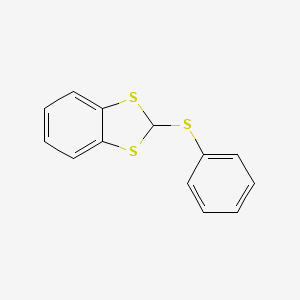
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
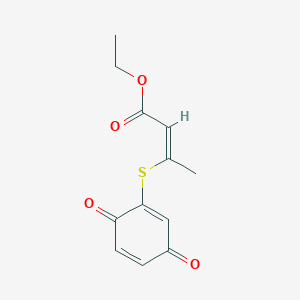
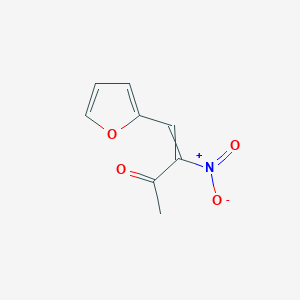
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
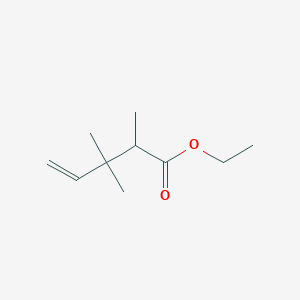
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)
